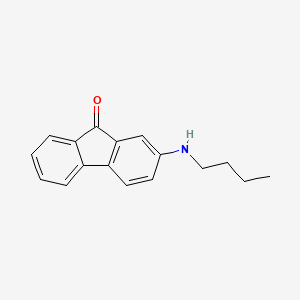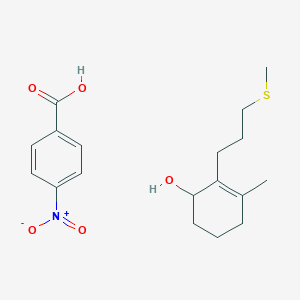![molecular formula C23H34O2Sn B14340221 Tributyl[(naphthalene-1-carbonyl)oxy]stannane CAS No. 93674-02-3](/img/structure/B14340221.png)
Tributyl[(naphthalene-1-carbonyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl[(naphthalene-1-carbonyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a naphthalene-1-carbonyl group. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis, particularly in radical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl[(naphthalene-1-carbonyl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with naphthalene-1-carbonyl chloride under anhydrous conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Tributyl[(naphthalene-1-carbonyl)oxy]stannane undergoes various types of chemical reactions, including:
Reduction: The compound can participate in reduction reactions, often facilitated by radical initiators such as azobisisobutyronitrile (AIBN).
Substitution: It can undergo nucleophilic substitution reactions where the naphthalene-1-carbonyl group is replaced by other nucleophiles.
Oxidation: The tin center can be oxidized to higher oxidation states, although this is less common.
Common Reagents and Conditions
Reduction: Common reagents include AIBN and light irradiation to initiate radical reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Major Products Formed
Reduction: The major products are typically hydrocarbons resulting from the cleavage of the tin-carbon bond.
Substitution: The products depend on the nucleophile used, resulting in various organotin derivatives.
Oxidation: Oxidized tin compounds, such as tin oxides or stannates, are formed.
科学的研究の応用
Tributyl[(naphthalene-1-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in radical reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound’s ability to form stable radicals makes it useful in studying radical-mediated biological processes.
Medicine: Organotin compounds, including this compound, are investigated for their potential use in drug delivery systems due to their ability to form stable complexes with various biomolecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of tributyl[(naphthalene-1-carbonyl)oxy]stannane involves the formation of tin-centered radicals. These radicals can initiate a variety of chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.
類似化合物との比較
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributyltin chloride: Used as a precursor in the synthesis of other organotin compounds.
Tributyltin oxide: Employed in the production of antifouling paints and as a catalyst.
Uniqueness
Tributyl[(naphthalene-1-carbonyl)oxy]stannane is unique due to the presence of the naphthalene-1-carbonyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in radical-mediated reactions where stability and selectivity are crucial.
特性
CAS番号 |
93674-02-3 |
|---|---|
分子式 |
C23H34O2Sn |
分子量 |
461.2 g/mol |
IUPAC名 |
tributylstannyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C11H8O2.3C4H9.Sn/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;3*1-3-4-2;/h1-7H,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
UPUMYPPMICBQJS-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



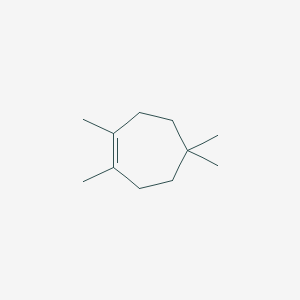
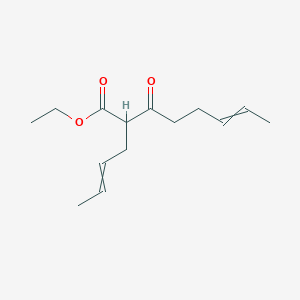
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
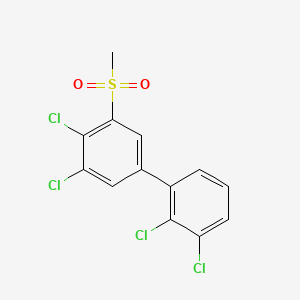
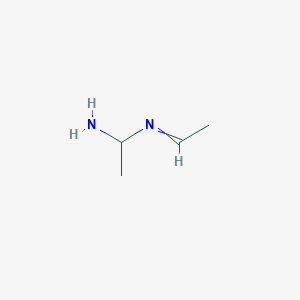
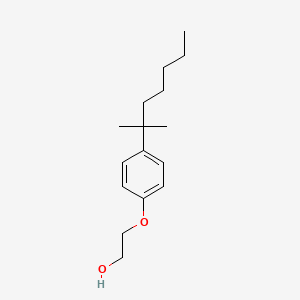
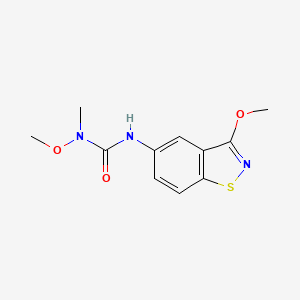
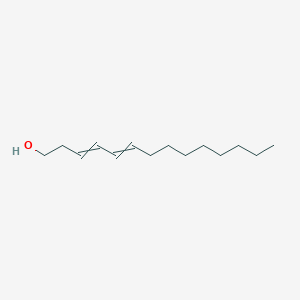
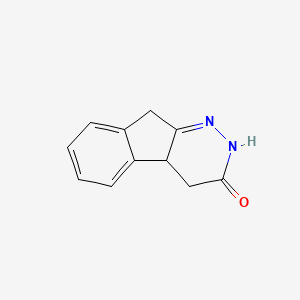
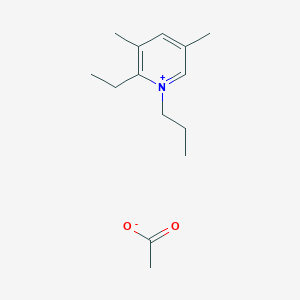
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
